molecular formula C15H18O B8661438 1-Cyclohexyl-1-phenylprop-2-yn-1-ol CAS No. 834-41-3

1-Cyclohexyl-1-phenylprop-2-yn-1-ol

Cat. No. B8661438
CAS RN: 834-41-3
M. Wt: 214.30 g/mol
InChI Key: NLZBBWBRNFDIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-1-phenylprop-2-yn-1-ol is a useful research compound. Its molecular formula is C15H18O and its molecular weight is 214.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-1-phenylprop-2-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-1-phenylprop-2-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

834-41-3

Product Name

1-Cyclohexyl-1-phenylprop-2-yn-1-ol

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

1-cyclohexyl-1-phenylprop-2-yn-1-ol

InChI

InChI=1S/C15H18O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3,5-6,9-10,14,16H,4,7-8,11-12H2

InChI Key

NLZBBWBRNFDIFG-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1CCCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium acetylide (47.84 g, 0.52 mol) was added to 70 ml of dry tetrahydrofuran (THF). The solution was cooled to 0° C. and a solution of cyclohexyl phenyl ketone in 100 ml of dry THF was added over a period of 15 minutes with stirring. The solution was allowed to warm to room temperature and stirred for 16 hours. The solution was then cooled to 0° C. and 50 ml of a 5N HCl solution was added with. The solution was then warmed to room temperature and 200 ml of water was added. The solution was transferred to a separatory funnel and washed with ether. The ether washes were combined and dried over sodium sulfate. Upon removal of the ether under vacuum and vacuum distillation of the crude product a pale yellow oil was isolated (60.33 g, 82.9%). Bp 111°-14° C. (0.8 mm). 1H NMR (CDCl3) δ7.7-7.2(m, 5H), 2.6(s, 1H), 2.3(s, 1H), 2.1-0.9(m, 11H). IR (neat) 3433, 3304, 2111, 1448, 1016 cm-1 .
Quantity
47.84 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

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